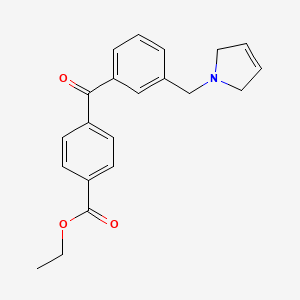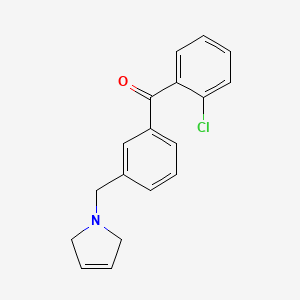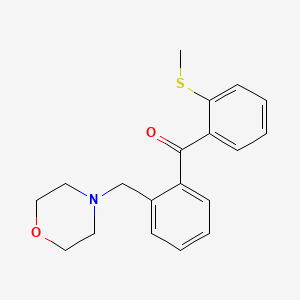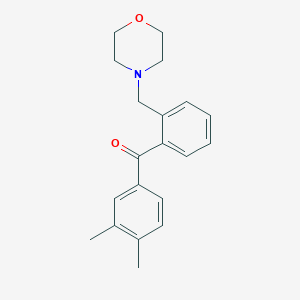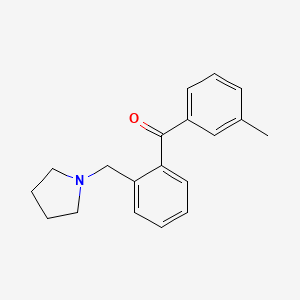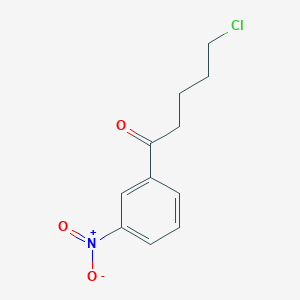
5-Chlor-1-(3-Nitrophenyl)-1-oxopentan
Übersicht
Beschreibung
5-Chloro-1-(3-nitrophenyl)-1-oxopentane, also known as 5-Chloro-1-(3-nitrophenyl)-1-oxopentane, is a chemical compound composed of a five-carbon backbone and a nitrophenyl group. It is a member of the nitrophenyl family of compounds, which are used in a variety of scientific and industrial applications. 5-Chloro-1-(3-nitrophenyl)-1-oxopentane has been investigated for its potential use in the synthesis of pharmaceuticals, in the study of biochemical and physiological processes, and in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Synthese von Indolderivaten
„5-Chlor-1-(3-Nitrophenyl)-1-oxopentan“ kann als Vorläufer bei der Synthese von Indolderivaten dienen. Indole sind in der pharmazeutischen Forschung von Bedeutung, da sie in vielen natürlichen Verbindungen und Medikamenten vorkommen. Sie zeigen eine breite Palette biologischer Aktivitäten, darunter antivirale, entzündungshemmende und krebshemmende Eigenschaften . Die Verbindung könnte verwendet werden, um neue Indol-basierte Pharmakophore mit potenziellen therapeutischen Anwendungen zu erstellen.
Krebsmittelentwicklung: MDM2-Inhibitoren
Die Verbindung könnte bei der Gestaltung und Synthese neuer Spiroxindole in Kombination mit Benzimidazol-Gerüsten eine Rolle spielen, die als MDM2-Inhibitoren wirken. MDM2 ist ein Protein, das bei Hemmung zur Reaktivierung des Tumorsuppressors p53 führen kann, was einen Weg für Krebstherapien bietet . Die Struktur der Verbindung könnte die Entwicklung neuartiger Inhibitoren mit verbesserter Wirksamkeit erleichtern.
Landwirtschaftliche Chemie: Synthese von Pflanzenhormonen
Derivate von „this compound“ könnten bei der Synthese von Pflanzenhormonen wie Indol-3-Essigsäure verwendet werden, die für das Pflanzenwachstum und die Entwicklung von entscheidender Bedeutung ist. Die Verbindung könnte zur Entwicklung neuer Agrochemikalien beitragen, die den Ernteertrag und die Widerstandsfähigkeit verbessern .
Eigenschaften
IUPAC Name |
5-chloro-1-(3-nitrophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-7-2-1-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSSSWOQWTQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621993 | |
| Record name | 5-Chloro-1-(3-nitrophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
487058-74-2 | |
| Record name | 5-Chloro-1-(3-nitrophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



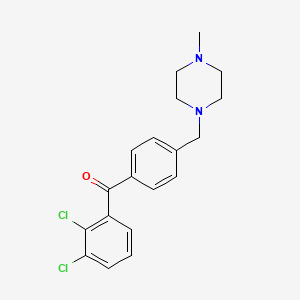
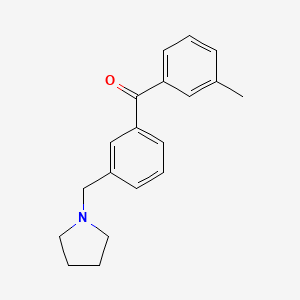

![2-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613355.png)
![2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613356.png)



